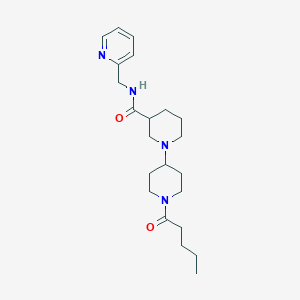![molecular formula C21H26ClN3O B5406589 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5406589.png)
2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. It was first synthesized in 2005 by researchers at the University of California, San Diego. Since then, TPCA-1 has been widely used in scientific research to investigate the role of NF-κB in various biological processes.
Mecanismo De Acción
2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. IκB proteins bind to NF-κB and prevent its translocation to the nucleus, where it can activate the transcription of target genes. This compound binds to a specific site on the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκB proteins. By inhibiting IKK activity, this compound prevents the activation of NF-κB.
Biochemical and Physiological Effects
The inhibition of NF-κB by this compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In immune cells, this compound has been shown to suppress the production of pro-inflammatory cytokines and chemokines. In endothelial cells, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for the IKK complex, which makes it a useful tool for studying the NF-κB pathway. However, this compound also has some limitations. It is not a specific inhibitor of NF-κB and can affect other signaling pathways. It can also have off-target effects on other enzymes that are structurally similar to IKK.
Direcciones Futuras
There are several future directions for research on 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide. One area of interest is the development of more specific inhibitors of the NF-κB pathway. Another area of interest is the investigation of the role of NF-κB in various disease states, including cancer, autoimmune disorders, and inflammatory diseases. This compound may also have potential therapeutic applications, although further research is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a piperazine ring, followed by the introduction of a chlorobenzyl group and a phenylethyl group. The final product is obtained by acetylation of the amine group on the piperazine ring.
Aplicaciones Científicas De Investigación
2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has been used in a wide range of scientific research studies. It has been shown to inhibit the activation of NF-κB in various cell types, including cancer cells, immune cells, and endothelial cells. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, cell survival, and proliferation. Dysregulation of NF-κB has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c22-20-8-4-7-19(15-20)16-24-11-13-25(14-12-24)17-21(26)23-10-9-18-5-2-1-3-6-18/h1-8,15H,9-14,16-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACPQHKQRYKONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(dimethylamino)methyl]-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-piperidinol](/img/structure/B5406509.png)
![3-{[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5406515.png)
![1-[(4-chloro-2-fluorophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5406518.png)
![2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5406523.png)
![4-[(aminocarbonyl)amino]-N-[(1-ethylpyrrolidin-3-yl)methyl]benzenesulfonamide](/img/structure/B5406529.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acryloyl]alanine](/img/structure/B5406536.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5406540.png)
![ethyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5406545.png)
![dimethyl 2-[6-ethoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5406556.png)

![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5406567.png)
![N-(3-fluoro-4-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5406581.png)

![2-{2-[5-bromo-3-ethoxy-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5406604.png)
